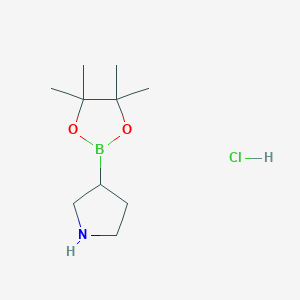

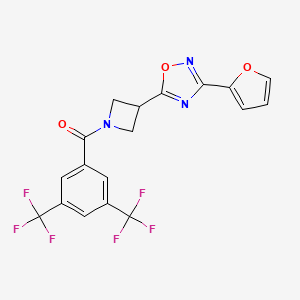

![molecular formula C14H19NO3 B2527392 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid CAS No. 926198-81-4](/img/structure/B2527392.png)

4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid

Overview

Description

The compound 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid is a chemical structure that is not directly studied in the provided papers. However, related compounds with similar functional groups and molecular frameworks have been investigated. For instance, the molecular structure and spectroscopic properties of 4-methoxy-2-methyl benzoic acid have been analyzed using various spectroscopic techniques and theoretical computations . Additionally, the synthesis of various benzoic acid derivatives with potential antibacterial and antitubercular activities has been reported . These studies provide insights into the chemical behavior and potential applications of benzoic acid derivatives, which could be extrapolated to the compound .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step reactions, including functional group transformations and the formation of new carbon-carbon or carbon-heteroatom bonds. For example, the synthesis of 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid was achieved through hydroxymethylation, chlorination, etherification, and hydrolysis, with a total yield of 47.5% . Similarly, the synthesis of novel triazolones with a morpholine moiety was performed by reacting triazolones with formaldehyde and morpholine . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be highly twisted, as observed in the crystal structure of 4-methyl-2-(o-tolylamino)benzoic acid, which showed a significant dihedral angle between the aromatic rings . Such structural features can influence the physical and chemical properties of the molecules. Theoretical computations, such as density functional theory (DFT), are often used to predict the equilibrium geometry and electronic structure of these compounds [1, 6, 8].

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions, including acid-base dissociation and tautomerism, as seen in the azo-benzoic acids . The presence of different functional groups, such as morpholine, can also introduce additional reactivity, potentially leading to the formation of novel compounds with interesting properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. Spectroscopic techniques, such as FTIR, FT-Raman, and NMR, are commonly used to characterize these properties [1, 4, 8]. Photophysical studies have revealed that certain benzoic acid derivatives exhibit charge transfer emission, which is dependent on the solvent polarity and hydrogen-bonding ability . Additionally, some derivatives have demonstrated significant antioxidant activities, which could be attributed to their ability to chelate metals .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research has led to the synthesis and characterization of various novel compounds related to 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid and its derivatives, contributing significantly to the field of organic chemistry and materials science. For instance, novel N-heterocyclic compounds based on 8-hydroxyquinoline, which include derivatives such as benzimidazole, have been synthesized and characterized to investigate their corrosion inhibition behavior on steel surfaces. These studies employ techniques such as NMR, IR, and elemental analysis to elucidate the structural properties of these compounds, highlighting their effectiveness as corrosion inhibitors in acidic environments (Rbaa et al., 2020).

Molecular Probes and Photophysical Studies

Another significant area of research involves the development of molecular probes using derivatives of 1,8-naphthalimide, such as those involving the carboxylic group. These compounds have been synthesized and characterized to explore their aggregation-enhanced emission and solid-state emission properties. Detailed studies, including spectral data and X-ray crystallography, have been conducted to understand their nanoaggregate formation in aqueous solutions and their photophysical properties, offering insights into their potential applications in sensing and imaging technologies (Srivastava et al., 2016).

Antimicrobial and Antitubercular Agents

In the field of medicinal chemistry, novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derived ring systems have been synthesized and evaluated for their antibacterial and antitubercular activities. These compounds, characterized by IR, NMR, and elemental analyses, have shown promising results against various bacterial strains and Mycobacterium tuberculosis, underscoring their potential as therapeutic agents (Joshi et al., 2008).

Corrosion Inhibition Studies

The synthesis and characterization of new 8-hydroxyquinoline derivatives have also been conducted to assess their corrosion inhibition effects on mild steel in acidic solutions. These studies not only provide a deep understanding of the chemical and physical interactions involved in corrosion inhibition but also propose effective solutions for protecting metal surfaces in industrial applications (Rbaa et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-10-7-15(8-11(2)18-10)9-12-3-5-13(6-4-12)14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXOUFOUVXIPDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

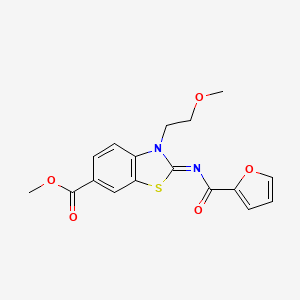

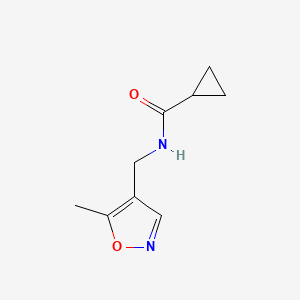

![4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2527312.png)

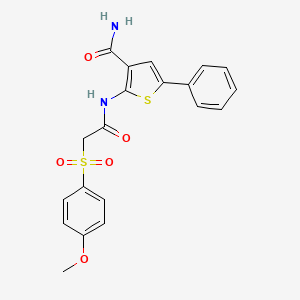

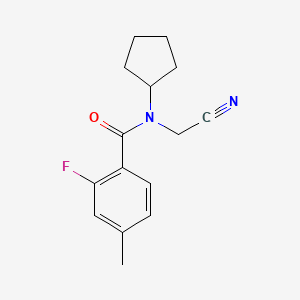

![N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527318.png)

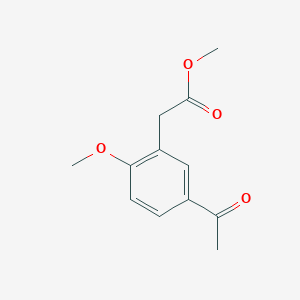

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2527321.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one](/img/structure/B2527323.png)

![3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2527326.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2527329.png)